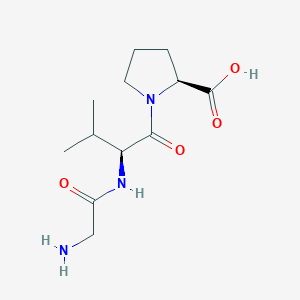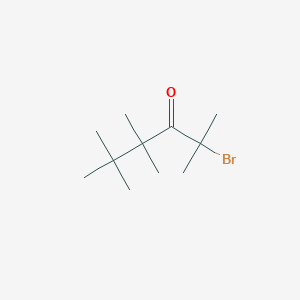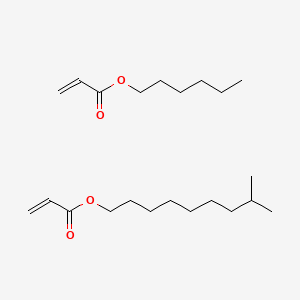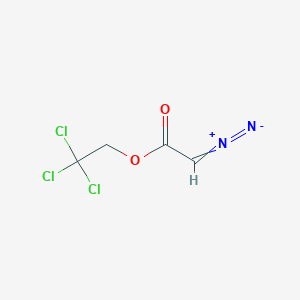
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a diazonium group and a trichloroethoxy group attached to an ethenolate backbone
Méthodes De Préparation
The synthesis of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions often include low temperatures and the presence of a strong acid to stabilize the diazonium ion. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The trichloroethoxy group can also participate in reactions, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate include:
These compounds share structural similarities but differ in their specific substituents, leading to variations in reactivity and applications. The presence of the trichloroethoxy group in this compound makes it unique and imparts distinct chemical properties.
Propriétés
Numéro CAS |
60719-24-6 |
|---|---|
Formule moléculaire |
C4H3Cl3N2O2 |
Poids moléculaire |
217.43 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-diazoacetate |
InChI |
InChI=1S/C4H3Cl3N2O2/c5-4(6,7)2-11-3(10)1-9-8/h1H,2H2 |
Clé InChI |
UCEJHTUEWOGUEL-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)OC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17Z)-17-ethylidene-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14620027.png)
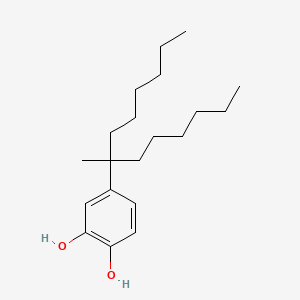
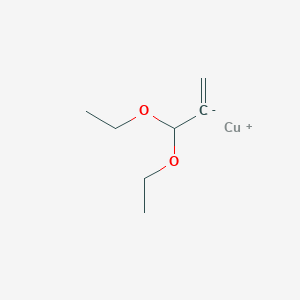
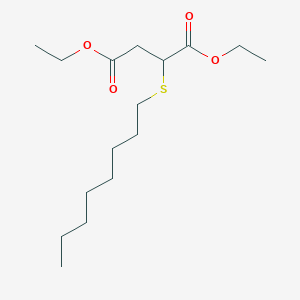
![2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14620051.png)
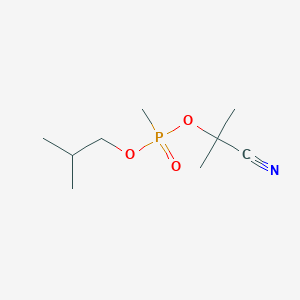
![N-[(1H-Indol-3-yl)acetyl]-L-tyrosine](/img/structure/B14620061.png)
![1H-Pyrazole-3-carboxylic acid, 5-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14620064.png)
![2,3-dibromo-N-[[4-(2,3-dibromopropanoylcarbamoylamino)phenyl]carbamoyl]propanamide](/img/structure/B14620079.png)

